p-azido-N,N-dimethylaniline CAS number and molecular weight
p-azido-N,N-dimethylaniline CAS number and molecular weight
Topic: p-Azido-N,N-dimethylaniline: Chemical Identity, Synthesis, and Applications in Photoaffinity Labeling Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
A Critical Reagent for Photoaffinity Labeling and "Click" Chemistry
Executive Summary
p-Azido-N,N-dimethylaniline (CAS 18523-44-9) is a specialized aromatic azide employed primarily as a photoaffinity probe in proteomics and drug discovery. Characterized by its "push-pull" electronic structure—featuring an electron-donating dimethylamino group and an electron-withdrawing azide moiety—this compound serves as a versatile precursor for generating reactive nitrenes upon UV irradiation. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis workflow, mechanistic insights into its photolysis, and critical safety protocols for handling organic azides.
Chemical Identity & Physical Constants
The following data establishes the precise chemical identity of the compound, distinguishing it from its metabolic precursors (e.g., N,N-dimethyl-p-phenylenediamine).
| Property | Specification |
| Chemical Name | p-Azido-N,N-dimethylaniline (4-Azido-N,N-dimethylaniline) |
| CAS Number | 18523-44-9 |
| Molecular Weight | 162.19 g/mol |
| Molecular Formula | C₈H₁₀N₄ |
| SMILES | CN(C)C1=CC=C(N=[N+]=[N-])C=C1 |
| Appearance | Photosensitive solid or oil (often darkens upon oxidation/light exposure) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); limited solubility in water.[1] |
| Storage | -20°C, protected from light and moisture. |
Synthesis Protocol: From Precursor to Probe
Expertise Note: While p-azido-N,N-dimethylaniline can be sourced commercially, in-house preparation is often required to ensure fresh, non-degraded reagent for sensitive proteomic labeling. The synthesis follows a three-stage workflow starting from N,N-dimethylaniline.[2]
Stage 1: Nitrosation
Reaction: N,N-Dimethylaniline + NaNO₂/HCl → p-Nitroso-N,N-dimethylaniline
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Dissolve N,N-dimethylaniline (5.0 g) in concentrated HCl (25 mL) and cool to 0°C in an ice-salt bath.
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Dropwise add a solution of sodium nitrite (3.0 g in minimal water), maintaining the internal temperature below 5°C .
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Stir for 1 hour. The hydrochloride salt of the nitroso compound will precipitate as a yellow crystalline solid.[3]
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Filter and wash with cold dilute HCl.
Stage 2: Reduction
Reaction: p-Nitroso intermediate + SnCl₂/HCl → p-Amino-N,N-dimethylaniline
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Suspend the nitroso salt in concentrated HCl.
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Add stannous chloride (SnCl₂) slowly with cooling.
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Reflux for 90 minutes or until the solution becomes clear/colorless.
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Neutralize carefully to isolate the free amine (p-amino-N,N-dimethylaniline), or proceed directly to diazotization if the amine salt is stable.
Stage 3: Diazotization & Azidation
Reaction: p-Amino-N,N-dimethylaniline + NaNO₂ → [Diazonium Salt] + NaN₃ → Product
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Diazotization: Dissolve the amine (1 eq) in 6M HCl at 0°C. Add NaNO₂ (1.1 eq) dropwise, ensuring temperature stays <5°C to prevent diazonium decomposition.
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Azidation: In a separate flask, prepare a solution of sodium azide (NaN₃, 1.2 eq) in water at 0°C.
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Transfer: Slowly transfer the diazonium solution into the azide solution with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.
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Extraction: Extract the dark product with diethyl ether or dichloromethane. Wash with NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo (do not heat >30°C).
Visualization: Synthetic Workflow
Caption: Step-wise synthetic route for generating p-azido-N,N-dimethylaniline from commercially available precursors.
Mechanism of Action: Photolysis & Labeling
The utility of p-azido-N,N-dimethylaniline in photoaffinity labeling relies on the photochemistry of the aryl azide group.
The Nitrene Pathway
Upon irradiation with UV light (typically 254–365 nm), the azide moiety eliminates nitrogen gas (N₂) to form a highly reactive nitrene species.
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Singlet Nitrene: The initial species formed.[4] It is electron-deficient and electrophilic, capable of inserting into O-H or N-H bonds of nearby proteins.
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Intersystem Crossing: The singlet nitrene can relax to a Triplet Nitrene (diradical). This species is less indiscriminately reactive but acts as a radical, abstracting hydrogen atoms or coupling with other radicals.
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Ring Expansion: A common side reaction for aryl nitrenes is ring expansion to a dehydroazepine, which is an electrophile that reacts with nucleophiles (e.g., amines on lysine residues).
Experimental Insight: The dimethylamino group acts as an electron donor ("push"), which can red-shift the absorption maximum compared to simple phenyl azide. This allows for photoactivation at slightly longer wavelengths (closer to 300 nm), reducing potential UV damage to biological samples compared to deep-UV irradiation.
Visualization: Photolysis Mechanism
Caption: Photochemical pathways of aryl azides leading to covalent protein modification.
Applications in Drug Discovery
Photoaffinity Labeling (PAL)
Researchers use p-azido-N,N-dimethylaniline as a "warhead" to map drug binding sites.
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Protocol: The azide is tethered to a drug molecule. The complex is incubated with the target protein and irradiated. The nitrene covalently bonds to the protein, "freezing" the interaction for analysis by Mass Spectrometry.
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Advantage: The small size of the azide group (approx. 3 atoms) minimizes steric interference with ligand binding.
Click Chemistry (CuAAC)
Unlike the photolytic pathway, the azide group is stable in the dark and can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Utility: It serves as a bio-orthogonal handle. A protein labeled with this azide can be tagged ex vivo with a fluorescent alkyne for visualization.
Safety & Handling (Critical)
Warning: Organic azides are potentially explosive and toxic.
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Explosion Hazard: While aryl azides are generally more stable than alkyl azides, p-azido-N,N-dimethylaniline should never be distilled or heated above 60°C. Concentrate solutions using a stream of nitrogen or rotary evaporation at low temperature/pressure.
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C/N Ratio Rule: Ensure the total number of carbon atoms (8) vs. nitrogen atoms (4) is sufficient to maintain stability. The ratio (C+O)/N is 2:1, which is on the borderline of stability. Handle small quantities (<500 mg).
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Toxicity: The dimethylamino moiety facilitates skin absorption.[5] Wear double nitrile gloves and work in a fume hood.
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Waste Disposal: Quench unreacted azide with a phosphine (e.g., triphenylphosphine) or specific chemical waste protocols for azides before disposal. Do not pour down the drain (risk of forming explosive metal azides in plumbing).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 584035, 4-Azido-N,N-dimethylaniline. Retrieved from [Link]
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PrepChem. (n.d.).[2][3] Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
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Ge, S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. ResearchGate. Retrieved from [Link]
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University of Delhi. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline Protocol. Retrieved from [Link]
Sources
- 1. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
